molecular formula C17H23NO2 B11702987 4-hydroxy-3-octylquinolin-2(1H)-one

4-hydroxy-3-octylquinolin-2(1H)-one

Katalognummer: B11702987
Molekulargewicht: 273.37 g/mol
InChI-Schlüssel: MADBCVDZBOSDPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE is a derivative of the quinolone family, known for its diverse biological and pharmaceutical activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves the condensation of an appropriate aniline derivative with diethyl malonate, followed by cyclization and functionalization steps. One common method includes:

    Condensation: Reacting aniline with diethyl malonate in the presence of a base like triethylamine.

    Cyclization: Heating the intermediate product to induce cyclization, forming the quinolone core.

    Functionalization: Introducing the octyl group at the 3-position through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The quinolone core can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-keto-3-octyl-1,2-dihydroquinolin-2-one.

    Reduction: Formation of 4-hydroxy-3-octyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted quinolone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-HYDROXY-2-QUINOLONE: Shares the quinolone core but lacks the octyl group, leading to different biological activities.

    3-OCTYL-2-QUINOLONE: Similar alkyl chain but lacks the hydroxy group, affecting its reactivity and applications.

    4-HYDROXY-3-METHYL-1,2-DIHYDROQUINOLIN-2-ONE: A smaller alkyl group at the 3-position, resulting in different physical and chemical properties.

Uniqueness

4-HYDROXY-3-OCTYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, combining the hydroxy group and the octyl chain. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C17H23NO2

Molekulargewicht

273.37 g/mol

IUPAC-Name

4-hydroxy-3-octyl-1H-quinolin-2-one

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-11-14-16(19)13-10-8-9-12-15(13)18-17(14)20/h8-10,12H,2-7,11H2,1H3,(H2,18,19,20)

InChI-Schlüssel

MADBCVDZBOSDPP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=C(C2=CC=CC=C2NC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.